6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Overview
Description
6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a compound that belongs to the class of organofluorine compounds. These compounds are characterized by the presence of a trifluoromethyl group (-CF3), which imparts unique chemical and physical properties. The trifluoromethyl group is known for its high electronegativity and ability to enhance the stability and bioactivity of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the introduction of the trifluoromethyl group into the benzoxazine ring. One common method is the reaction of a suitable benzoxazine precursor with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced trifluoromethylation reagents and catalysts can further optimize the production process. For example, the use of photoredox catalysis has been explored to achieve high selectivity and yield in the trifluoromethylation of benzoxazine derivatives .
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the active site, preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethane (H-CF3)
- 1,1,1-Trifluoroethane (H3C-CF3)
- Hexafluoroacetone (F3C-CO-CF3)
Uniqueness
6-(trifluoromethyl)-2
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-6-5(3-4)7(14)16-8(15)13-6/h1-3H,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMDXJUAHDROHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707254 | |
Record name | 6-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
781-94-2 | |
Record name | 6-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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